molecular formula C13H14N2O3S B008568 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 109164-47-8

3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No. B008568
M. Wt: 278.33 g/mol
InChI Key: ZUYIZUTYDFCUMM-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound with potential anti-inflammatory and analgesic activities. Its structure is related to that of compounds that have shown significant biological activities, including the modulation of inflammation and pain response in preclinical models.

Synthesis Analysis

The synthesis of related derivatives involves the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde. This method has been used to produce compounds with significant anti-inflammatory activity, as demonstrated in rat paw edema methods (Mokale et al., 2010).

Molecular Structure Analysis

Molecular structure analysis via 1H NMR spectroscopy and X-ray crystallography has been conducted on similar compounds to understand the intramolecular and intermolecular hydrogen bonding, which is crucial for the biological activity of these compounds (Dobbin et al., 1993).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including acylation, hydrolysis, and cyclocondensation, to produce a series of derivatives with different substituents, which can significantly affect their biological activities (Tolkunov et al., 2013; El-ahl et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. For instance, the presence of hydrogen bonding can affect the solubility and melting point of these compounds, which is critical for their bioavailability and pharmacological effects (Dobbin et al., 1993).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical reagents and stability under different conditions, are essential for the synthesis and storage of these compounds. The presence of reactive functional groups, such as the thioxo and amino groups, allows for further functionalization to enhance biological activity or modify pharmacokinetic properties (Ashalatha et al., 2007).

Scientific Research Applications

Chemistry and Material Science Applications

The structural motif of pyrimidine, including variations like the 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid, has been a point of interest due to its unique properties and applications in the synthesis of complex molecules and materials. The pyrimidine core is essential in the development of new materials with potential applications in optoelectronics, including luminescent small molecules and chelate compounds. These materials are crucial for advancements in photo- and electroluminescence, with applications ranging from electronic devices to luminescent elements and image sensors (Lipunova et al., 2018).

Pharmacology and Biological Effects

In the realm of pharmacology, compounds bearing the pyrimidine ring have been extensively studied for their diverse biological activities. They have shown promise in various therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory treatments. The versatility of the pyrimidine ring allows for the synthesis of derivatives that can interact effectively with biological systems, leading to a wide range of pharmacological effects (Rashid et al., 2021).

Environmental Implications

Furthermore, the environmental fate and effects of similar compounds have been a subject of study. Research focusing on the environmental behavior of related chemicals provides insights into their biodegradation, toxicity, and potential impact on aquatic life. Understanding these aspects is crucial for assessing the environmental safety of chemicals and developing strategies for minimizing their ecological footprint (Staples, 2001).

properties

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-10(17)6-5-9-14-12(18)11-7-3-1-2-4-8(7)19-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYIZUTYDFCUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352246
Record name 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid

CAS RN

109164-47-8
Record name 1,4,5,6,7,8-Hexahydro-4-oxo[1]benzothieno[2,3-d]pyrimidine-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109164-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid

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